

Key applications of 4-Bromobutyryl chloride in organic synthesis

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Compound of Interest

Compound Name: 4-Bromobutyryl chloride

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An In-depth Technical Guide to the Core Applications of **4-Bromobutyryl Chloride** in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobutyryl chloride (CAS No. 927-58-2) is a highly versatile bifunctional reagent that holds a significant position in modern organic synthesis.^{[1][2]} Possessing both a reactive acyl chloride and a primary alkyl bromide, it serves as a valuable building block for a wide array of molecular architectures.^{[1][2]} Its dual reactivity enables it to participate in acylation, alkylation, and cyclization reactions, making it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, fine chemicals, and advanced materials.^{[1][2][3]} This guide details its primary applications, presents key experimental data, and provides standardized protocols for its use in common synthetic transformations.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of **4-bromobutyryl chloride** is essential for its safe handling and effective use in synthesis. It is a moisture-sensitive liquid that requires storage in a cool, dry place to maintain its reactivity.^[1]

Property	Value
CAS Number	927-58-2[4][5]
Molecular Formula	C ₄ H ₆ BrClO[5][6]
Molecular Weight	185.45 g/mol [4][5][7]
Appearance	Clear colorless to pale yellow liquid[1][8]
Boiling Point	101 °C at 37 mmHg[4][7][9]
Density	1.602 g/mL at 25 °C[4][7][9]
Refractive Index (n _{20/D})	1.492[4][7][9]
SMILES String	BrCCCC(Cl)=O[7][9]
InChI Key	LRTRXDSAJLSRTG-UHFFFAOYSA-N[6][7]

Core Applications in Organic Synthesis

The unique structure of **4-bromobutyryl chloride** allows for a sequential or one-pot reaction cascade involving its two distinct functional groups.

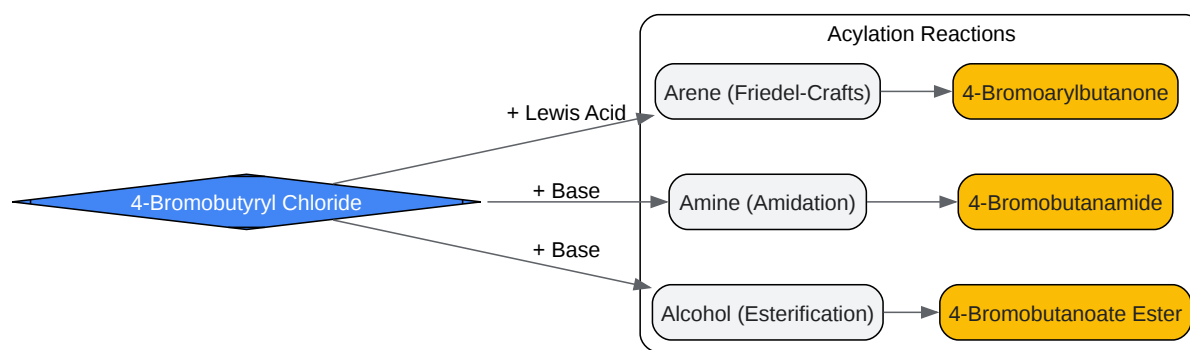
Acylation Reactions

The acyl chloride moiety is a highly reactive electrophile, readily participating in reactions with a variety of nucleophiles.

- Friedel-Crafts Acylation:** This reaction is a cornerstone of C-C bond formation, attaching an acyl group to an aromatic ring.[10] With **4-bromobutyryl chloride**, it produces 4-bromoarylbutanones, which are valuable precursors for more complex structures.[11] The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via an acylium ion intermediate.[11] Due to the deactivating effect of the resulting ketone, the reaction typically stops after mono-acylation.[12]
- Amidation:** Primary and secondary amines react rapidly with **4-bromobutyryl chloride** to form the corresponding N-substituted 4-bromobutanamides.[8][13] This reaction is fundamental for introducing the 4-bromobutanoyl group into a molecule, often as the first

step toward synthesizing heterocyclic compounds or creating linker molecules.[2] A base is typically added to neutralize the HCl byproduct.[13]

- Esterification: Alcohols and phenols react with **4-bromobutyryl chloride** to yield 4-bromobutanoate esters.[8] This transformation is useful for protecting hydroxyl groups or for synthesizing molecules where an ester linkage is required, with the terminal bromide available for subsequent functionalization.



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Caption: General reactivity pathways of **4-bromobutyryl chloride**.

Synthesis of Heterocyclic Compounds

The presence of two electrophilic centers makes **4-bromobutyryl chloride** an excellent precursor for constructing cyclic molecules, which are core scaffolds in many drug molecules.

[1][2][14][15]

- Pyrrolidines and Piperidines: These saturated nitrogen heterocycles are prevalent in pharmaceuticals.[16][17][18] A common strategy involves the initial amidation of a primary amine with **4-bromobutyryl chloride**, followed by an intramolecular nucleophilic substitution where the amine or a related nucleophile displaces the terminal bromide to form a lactam

(e.g., a pyrrolidinone). This intermediate can then be reduced to the corresponding pyrrolidine.

- 1,2,4-Triazole Derivatives: **4-Bromobutyryl chloride** has been successfully used in the synthesis of novel 3,4,5-trisubstituted-1,2,4-triazole derivatives.[4][7] These compounds have shown significant potential as α -glucosidase inhibitors, highlighting the reagent's role in developing bioactive molecules for therapeutic applications.[4][7][19]

Application as a Bifunctional Linker

In materials science and bioconjugation, **4-bromobutyryl chloride** serves as a cross-linking reagent. It can connect two different molecules or polymer chains by reacting each of its functional groups with a suitable partner, enabling the creation of complex, functional materials. [2]

Quantitative Data Summary

The efficiency of reactions involving **4-bromobutyryl chloride** is highly dependent on the substrate, catalyst, and reaction conditions. The following table summarizes typical reaction parameters.

Reaction Type	Substrate	Catalyst / Reagents	Product Type	Typical Yield (%)
Friedel-Crafts Acylation	Toluene	AlCl ₃ , DCM	4-Bromo-1-(p-tolyl)butan-1-one	High (regioselective) [11]
Amidation	Aryl Amines	Pyridine or DBU, THF	N-Aryl-4-bromobutanamide	75 - 95%[20]
Esterification	Alcohols	Pyridine, DCM	Alkyl 4-bromobutanoate	Generally > 90%
Intramolecular Cyclization	N-Substituted 4-bromobutanamide	NaH, DMF	N-Substituted pyrrolidin-2-one	Substrate dependent

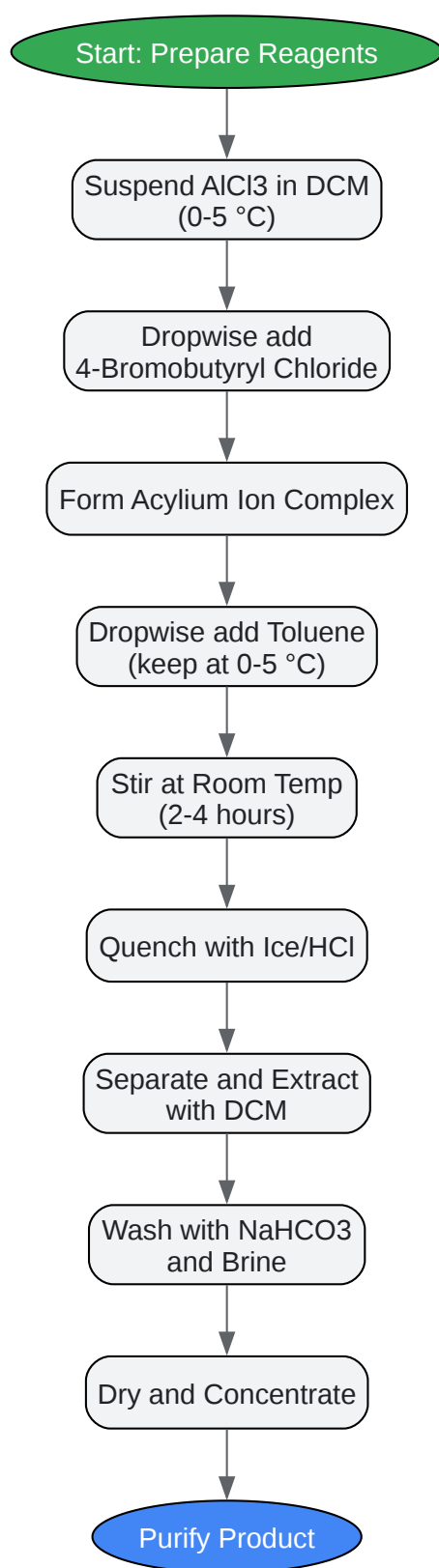
Experimental Protocols

The following protocols provide standardized methodologies for key transformations using **4-bromobutyryl chloride**. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.^[8]

Protocol 1: Friedel-Crafts Acylation of Toluene

This protocol details the synthesis of 4-bromo-1-(p-tolyl)butan-1-one.^[11]

- **Catalyst Suspension:** Charge a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with anhydrous aluminum chloride (AlCl_3 , 1.2 equivalents). Add anhydrous dichloromethane (DCM) and cool the suspension to 0-5 °C in an ice bath.
- **Acyl Chloride Addition:** Dissolve **4-bromobutyryl chloride** (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl_3 suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.
- **Toluene Addition:** After stirring the acylium ion complex for 15 minutes, add a solution of toluene (1.1 equivalents) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
- **Workup:** Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO_3 solution and brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography or recrystallization to yield the desired para-substituted product.



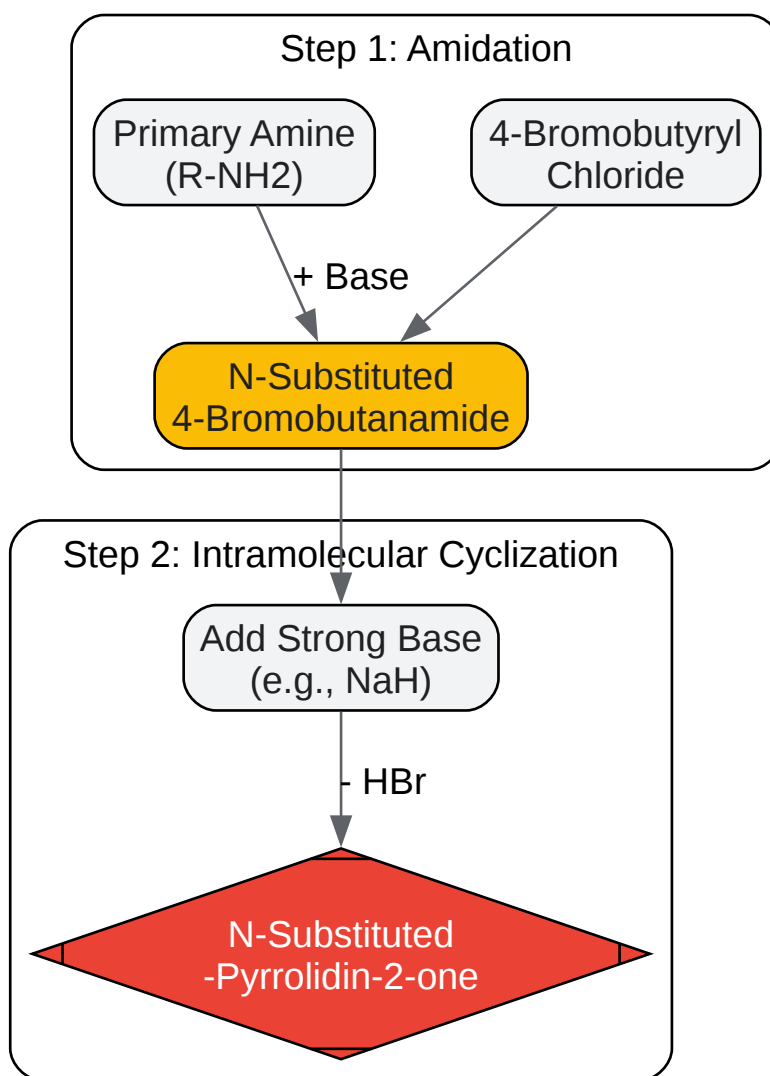
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Caption: Experimental workflow for Friedel-Crafts acylation.

Protocol 2: General Procedure for Amidation of an Amine

This protocol describes a general method for synthesizing N-substituted 4-bromobutanamides.

- **Setup:** Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., THF, DCM) in a flask under a nitrogen atmosphere.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition:** Add a solution of **4-bromobutyryl chloride** (1.05 equivalents) in the same solvent dropwise to the stirred amine solution.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours until the reaction is complete (monitor by TLC).
- **Workup:** Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- **Isolation:** Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude amide.
- **Purification:** Purify the product by recrystallization or silica gel chromatography as needed.



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Caption: Logical workflow for the synthesis of a pyrrolidinone.

Conclusion

4-Bromobutyryl chloride is a powerful and versatile reagent in organic synthesis. Its bifunctional nature provides a direct and efficient route for the synthesis of complex molecules, particularly substituted ketones and a wide range of heterocyclic systems.[1] The distinct reactivity of its acyl chloride and alkyl bromide groups allows for controlled, sequential transformations. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is crucial for leveraging its full synthetic potential in pharmaceutical discovery, agrochemical development, and materials science.

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